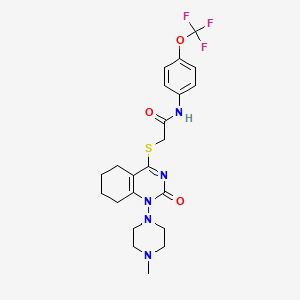

ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate” is a complex organic compound that contains several functional groups. It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known to show both acidic and basic properties and is highly soluble in water and other polar solvents . This compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and an acetate ester group.

Aplicaciones Científicas De Investigación

- Imidazole derivatives, including this compound, have demonstrated antibacterial properties. They inhibit bacterial growth by interfering with essential cellular processes. Researchers explore their potential as novel antibiotics to combat drug-resistant bacterial strains .

- Imidazole-containing compounds have shown activity against mycobacteria, including Mycobacterium tuberculosis. Their mode of action involves disrupting cell wall synthesis or inhibiting enzymes crucial for bacterial survival .

- Some imidazole derivatives exhibit anti-inflammatory properties by modulating immune responses. They may be useful in treating inflammatory conditions such as arthritis or autoimmune diseases .

- Research suggests that certain imidazole-based compounds possess antitumor activity. They interfere with cancer cell proliferation, angiogenesis, or metastasis. Investigating their potential as cancer therapeutics is ongoing .

- Imidazole derivatives may impact glucose metabolism and insulin sensitivity. Their role in managing diabetes and related complications is an area of interest .

- Imidazole-containing compounds can scavenge free radicals and protect cells from oxidative stress. Their antioxidant properties contribute to overall health and disease prevention .

Antibacterial Activity

Antimycobacterial Potential

Anti-Inflammatory Effects

Antitumor Properties

Antidiabetic Potential

Antioxidant Activity

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, the effects could potentially be diverse .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of imidazole derivatives .

Propiedades

IUPAC Name |

ethyl 2-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-3-19-14(18)11-16-7-4-13(5-8-16)10-17-9-6-15-12(17)2/h6,9,13H,3-5,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVFCSICJJDIEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)CN2C=CN=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2438992.png)

![[2-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B2438994.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2438998.png)

![4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2439009.png)